5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione
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Overview
Description
5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is an organic compound belonging to the class of triazolidines This compound is characterized by its unique structure, which includes a triazolidine ring substituted with diethyl and methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diethyl hydrazine derivative with a 3-methylbutyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted triazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-one: Similar structure but with an oxygen atom replacing the sulfur atom.
5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-sulfone: An oxidized form with a sulfone group.
5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thiol: A reduced form with a thiol group.
Uniqueness
5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern and the presence of the thione group. This gives it distinct chemical properties and reactivity compared to its analogs. Its unique structure makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C11H23N3S |
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Molecular Weight |
229.39 g/mol |
IUPAC Name |
5,5-diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C11H23N3S/c1-5-11(6-2)12-10(15)14(13-11)8-7-9(3)4/h9,13H,5-8H2,1-4H3,(H,12,15) |
InChI Key |
FXSJMOZHAYNDSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)CCC(C)C)CC |
Origin of Product |
United States |
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